S-Phenyl propylthiocarbamate
Description
Structure
3D Structure
Properties
CAS No. |
14467-75-5 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-phenyl N-propylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
DYAUOMSHTYZRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of S Phenyl Propylthiocarbamate
Fundamental Reaction Pathways and Transformations
S-phenyl thiocarbamates are versatile intermediates that undergo a variety of chemical transformations. Their reactivity is centered around the carbamoyl (B1232498) group, where the nature of the sulfur leaving group and the substituents on the nitrogen atom dictates the mechanistic pathway.
Nucleophilic Processes Involving S-Phenyl Thiocarbamates
The aminolysis of aryl N-phenylthiocarbamates serves as a key example of nucleophilic substitution for this class of compounds. Studies involving the reaction of aryl N-phenylthiocarbamates with benzylamines in acetonitrile have shown that the rates are significantly faster than those of the corresponding aryl N-phenylcarbamates (the oxygen analogues). nih.gov This notable increase in reaction rate, which is greater than what would be expected simply from substituting a thiophenoxide for a phenoxide leaving group, suggests a different mechanistic pathway. nih.gov
For the aminolysis of aryl N-phenylthiocarbamates, a concerted SN2-type mechanism is proposed, in contrast to the stepwise process observed for their carbamate (B1207046) counterparts. nih.gov Evidence supporting this concerted mechanism includes:
A large rate increase: The substitution of sulfur for oxygen in the leaving group accelerates the reaction more than predicted for a stepwise mechanism. nih.gov
Negative ρXZ values: A negative value for the cross-interaction coefficient (ρXZ = -0.63) is indicative of a concerted process. nih.gov
Large βX values: Large Brønsted-type coefficients (βX values between 1.3 and 1.5) suggest a high degree of bond formation in the transition state. nih.gov
Significant kinetic isotope effects: The observation of primary kinetic isotope effects (kH/kD > 1.0) when using deuterated benzylamine nucleophiles is consistent with the N-H bond being broken in the rate-determining step, a hallmark of a concerted pathway. nih.gov
Table 1: Kinetic Parameters for the Aminolysis of Aryl N-Phenylthiocarbamates with Benzylamines
Transesterification Reactions with Substituted Phenols
Base-Catalyzed Reactions with Amines, Amides, and Hydrazines
The base-catalyzed reaction of S-phenylthiocarbamate and its N-monosubstituted derivatives with various nitrogen nucleophiles is a preparatively useful method for synthesizing ureas and semicarbazides. researchgate.net This general transformation involves the displacement of the thiophenol leaving group by ammonia, primary or secondary amines, amides, or hydrazines. researchgate.net
The reaction with amines, as detailed in section 3.1.1, serves as the primary mechanistic model for this class of reactions. nih.gov The base catalyst, typically a tertiary amine or the reacting amine itself, facilitates the nucleophilic attack on the carbonyl carbon of the thiocarbamate. The mechanistic details suggest a concerted process where bond formation with the incoming nucleophile and bond cleavage of the carbon-sulfur bond occur simultaneously. nih.gov This pathway leads to the formation of the corresponding substituted urea (from amines or amides) or semicarbazide (from hydrazines) and thiophenol as a byproduct. researchgate.net
Reaction Kinetics and Thermodynamics of S-Phenyl Propylthiocarbamate Transformations
The study of reaction kinetics provides invaluable insight into the mechanisms of both the formation and subsequent reactions of thiocarbamates. Thermodynamic parameters can further elucidate the nature of the transition states involved.
Kinetic Studies of Isocyanate-Thiol Reactions
The formation of this compound typically proceeds through the reaction of an isocyanate with a thiol. Kinetic studies of these reactions, particularly when catalyzed by tertiary amines, have demonstrated that the reaction rate is first order with respect to the concentration of the isocyanate, the thiol, and the tertiary amine catalyst. This indicates that all three components are involved in the rate-determining step of the reaction.
Further kinetic analysis of the transformations of the resulting thiocarbamate, such as the aminolysis reactions, provides deeper mechanistic understanding. The use of Hammett and Brønsted plots in these studies allows for the quantification of substituent effects on the reaction rates. For the aminolysis of aryl N-phenylthiocarbamates, the large positive Brønsted βX values (1.3-1.5) indicate a transition state with significant charge development on the nitrogen atom of the attacking benzylamine, consistent with a high degree of bond formation. nih.gov
Investigation of Product Catalysis in Reaction Mechanisms
In the formation of thiocarbamates from isocyanates and thiols, the potential for product catalysis has been investigated. In the tertiary-amine-catalyzed reaction of phenyl isocyanate with certain thiols, such as 1-butanethiol and 1-dodecanethiol, the reaction follows approximate second-order kinetics in the initial stages but exhibits product catalysis as the reaction progresses. This suggests that the formed thiocarbamate product participates in the reaction mechanism, accelerating its own formation.
However, this catalytic effect is not universal and depends on the structure of the thiol. For instance, the reaction of phenyl isocyanate with a sterically hindered thiol, 2-methylpropane-2-thiol (t-butyl thiol), in the presence of triethylamine follows clean second-order kinetics without any evidence of product catalysis. This indicates that steric hindrance around the sulfur atom can prevent the product from participating effectively in the catalytic cycle.
Table 2: Observation of Product Catalysis in Amine-Catalyzed Isocyanate-Thiol Reactions
Degradation Pathways in Controlled Chemical Environments
The chemical stability of this compound is a critical factor in determining its environmental fate and persistence. In controlled laboratory settings, its degradation is primarily investigated through hydrolysis and photochemical decomposition studies. These studies provide insights into the reaction mechanisms and the kinetics of its transformation in the absence of biological influences.
Hydrolysis Mechanisms
The hydrolysis of this compound, the cleavage of the molecule by reaction with water, is a key degradation pathway. The rate and mechanism of this process are highly dependent on the pH of the surrounding medium.
Influence of pH on Hydrolysis Rate
Studies on analogous S-aryl thiocarbamate esters have shown that the hydrolysis rate is significantly influenced by pH. Generally, thiocarbamates exhibit greater stability in neutral and acidic conditions, while the rate of hydrolysis increases substantially under alkaline (basic) conditions. This is attributed to the promotion of a specific reaction mechanism under basic pH.
The E1cB (Elimination Unimolecular conjugate Base) Mechanism
For S-aryl thiocarbamates, the alkaline hydrolysis is widely reported to proceed through a dissociative E1cB mechanism. rsc.orgmanchester.ac.uk This mechanism involves a two-step process:
Deprotonation: A hydroxide ion (OH⁻) acts as a base and removes a proton from the nitrogen atom of the thiocarbamate, forming a conjugate base anion. This is a rapid and reversible equilibrium step.
Unimolecular Elimination: The resulting anion is unstable and undergoes a slow, rate-determining elimination of the thiophenolate (S-phenyl) group. This step leads to the formation of an isocyanate intermediate and a thiophenol anion. The isocyanate intermediate is highly reactive and is quickly hydrolyzed to form an amine and carbon dioxide.
R-NH-C(=O)-S-Ph + OH⁻ ⇌ R-N⁻-C(=O)-S-Ph + H₂O
R-N⁻-C(=O)-S-Ph → R-N=C=O + Ph-S⁻
R-N=C=O + H₂O → R-NH₂ + CO₂
The involvement of the E1cB mechanism is supported by kinetic studies on related thiocarbamates, which show a first-order dependence on the hydroxide ion concentration. nih.gov
Kinetic Data for Related Thiocarbamates
| Compound | Second-Order Rate Constant (k) at pH 7.4 (M⁻¹ min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| HDI-CME | 3.36 x 10² | 70.6 | nih.gov |
| TDI-CME | 2.49 x 10⁴ | 46.1 | nih.gov |
| MDI-CME | 5.78 x 10⁴ | 44.5 | nih.gov |
Note: The data presented is for diisocyanate-derived bis-thiocarbamates and not this compound itself. However, it serves to illustrate the general kinetics of thiocarbamate hydrolysis.
The data indicates that the stability of thiocarbamates in aqueous environments can vary significantly depending on their chemical structure. nih.gov For this compound, a similar trend of increased hydrolysis rate with increasing pH is expected due to the likely operation of the E1cB mechanism.
Photochemical Decomposition Studies
Photochemical decomposition, or photolysis, is another significant abiotic degradation pathway for this compound. This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of degradation products.
Mechanism of Photodecomposition
For thiocarbamate herbicides in general, the primary photochemical event is often the homolytic cleavage of the carbonyl C-S bond. ucanr.edu This bond is relatively weak and susceptible to breaking upon absorption of ultraviolet (UV) radiation. This cleavage results in the formation of two radical intermediates: a carbamoyl radical and a thiyl radical.
R₂N-C(=O)-S-R' + hν → R₂N-C(=O)• + •S-R'
These highly reactive radical species can then undergo a variety of secondary reactions, including:
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other organic molecules, leading to the formation of a formamide and a mercaptan.
Recombination and Disproportionation: The radicals can recombine or react with other radicals, leading to a variety of products. For instance, two thiyl radicals can combine to form a disulfide.
Photodegradation Products
Based on studies of other thiocarbamate herbicides, the photochemical decomposition of this compound is expected to yield a range of products. The following table lists potential photoproducts based on the general degradation pathway of thiocarbamates.
| Potential Photoproduct | Formation Pathway |
|---|---|
| N-propylformamide | From the carbamoyl radical via hydrogen abstraction. |
| Propylamine | Further degradation of the carbamoyl radical or formamide. |
| Thiophenol | From the phenylthiyl radical via hydrogen abstraction. |
| Diphenyl disulfide | Dimerization of two phenylthiyl radicals. |
Factors Influencing Photochemical Decomposition
The rate and extent of photochemical decomposition are influenced by several factors, including:
Wavelength of Light: The energy of the incident light must be sufficient to break the chemical bonds in the molecule. Thiocarbamates typically absorb UV radiation, and the efficiency of decomposition will vary with the wavelength.
Presence of Photosensitizers: In natural waters, dissolved organic matter can act as photosensitizers, absorbing light and transferring the energy to the thiocarbamate molecule, thereby accelerating its degradation.
Advanced Spectroscopic and Structural Elucidation Studies of S Phenyl Propylthiocarbamate
Vibrational Spectroscopy for Molecular Structure Characterization (Infrared and Raman)
Infrared (IR) Spectroscopy: The IR spectrum of S-Phenyl propylthiocarbamate would be characterized by several key absorption bands. The N-H stretching vibration is expected to appear in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching frequency is a strong indicator of the electronic environment of the thiocarbamate group and typically appears around 1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1365-1216 cm⁻¹ region. The C-S stretching vibration, which is crucial for confirming the thiocarbamate linkage, typically appears as a weaker band in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the phenyl ring would be a prominent feature. The C=S bond, while not present in this S-ester isomer, is strongly Raman active in related thiones. The C-S single bond stretch would also be observable. Analysis of related compounds like S-phenyl thioacetate using density functional theory (DFT) has shown that vibrational frequencies can be accurately predicted, aiding in the complete assignment of observed spectral bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch | 3200-3400 | Weak/Not prominent |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | <3000 | Strong |
| C=O Stretch | ~1700 | Moderate |
| C-N Stretch | 1365-1216 | Moderate |
| C-S Stretch | Fingerprint Region | Moderate |
| Phenyl Ring Modes | Various | Strong |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The phenyl protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The propyl group would show distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and another triplet for the methylene group attached to the sulfur atom. The N-H proton would appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) is typically observed in the downfield region (around δ 160-180 ppm). The carbons of the phenyl ring would resonate in the δ 120-140 ppm range. The three distinct carbons of the propyl group would appear in the upfield aliphatic region.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons within the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| ¹H NMR Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| N-H | Variable | Broad Singlet |
| S-CH₂- | Triplet | t |
| -CH₂- | Sextet | sxt |
| -CH₃ | Triplet | t |
| ¹³C NMR Assignment | Expected Chemical Shift (δ ppm) |
| C=O | 160 - 180 |
| Phenyl-C | 120 - 140 |
| S-CH₂- | Aliphatic Region |
| -CH₂- | Aliphatic Region |
| -CH₃ | Aliphatic Region |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound and to study its fragmentation pathways under ionization. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) would be measured with high precision, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₃NOS).
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural information. Key fragmentation pathways could include:
α-cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the loss of the propyl radical.
McLafferty-type rearrangement: If sterically possible, a rearrangement involving the carbonyl group and the propyl chain could occur.
Cleavage of the amide bond: Scission of the C-N bond.
Loss of the phenyl group.
Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.
X-ray Diffraction Techniques for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related isomer, O-Propyl N-phenylthiocarbamate, X-ray diffraction revealed two independent molecules in the asymmetric unit, differing in the orientation of the propyl group. nih.gov It crystallizes in the triclinic space group P-1. nih.gov Similar detailed analysis for this compound would provide precise geometric parameters and insights into its crystal packing, which is often governed by hydrogen bonding (e.g., N-H···O=C interactions) and other non-covalent interactions.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Atomic Coordinates | 3D arrangement of atoms |
| Bond Lengths & Angles | Molecular geometry |
| Intermolecular Interactions | Crystal packing forces (e.g., hydrogen bonds) |
Surface-Sensitive Spectroscopies for Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, XPS could be used to study its interaction with surfaces or to analyze thin films of the compound. High-resolution scans of the C 1s, N 1s, O 1s, and S 2p core levels would provide binding energy information. The binding energy is sensitive to the chemical environment of the atom, allowing for the differentiation of carbon atoms in the phenyl ring, the propyl chain, and the carbonyl group. Similarly, the chemical state of the sulfur and nitrogen atoms within the thiocarbamate linkage could be precisely determined. This technique is particularly valuable for understanding surface chemistry, such as in studies of adsorption or degradation.
Computational and Theoretical Chemistry of S Phenyl Propylthiocarbamate
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometric parameters of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For S-Phenyl propylthiocarbamate, DFT calculations can elucidate the fundamental aspects of its chemical nature.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT geometry optimization and electronic structure calculation for this compound, based on typical values for similar compounds.
| Parameter | Predicted Value | Significance |
| C=O Bond Length | ~1.22 Å | Standard carbonyl double bond length. |
| C-S Bond Length | ~1.78 Å | Typical for a thiocarbamate C-S single bond. |
| C-N Bond Length | ~1.36 Å | Indicates partial double bond character due to resonance. |
| HOMO Energy | -6.5 eV | Region of electron donation; susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Region of electron acceptance; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |
Note: The data in this table is illustrative and represents typical values for thiocarbamate compounds, as specific computational results for this compound were not found in the searched literature.
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms. researchgate.net This involves locating and characterizing the structures of transition states—the highest energy points along a reaction pathway that connect reactants to products. researchgate.netscm.com The difference in energy between the reactants and the transition state is the activation energy, which governs the reaction rate. nih.gov
For this compound, DFT could be used to study various reactions, such as its synthesis, hydrolysis, or thermal decomposition like the Newman-Kwart rearrangement, where O-thiocarbamates isomerize to S-thiocarbamates. wikipedia.org By calculating the free energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. nih.gov For example, in studying the synthesis of thiourea (B124793) derivatives from dithiocarbamates, DFT calculations have been used to elucidate multi-step reaction pathways, including isothiocyanate formation and nucleophilic addition steps. researchgate.net
An illustrative reaction coordinate diagram for a hypothetical hydrolysis reaction of this compound is shown below.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | This compound + H₂O | 0.0 | Starting materials. |
| Transition State 1 (TS1) | [Hydrolysis Transition State] | +25.0 | Energy barrier for the initial nucleophilic attack of water. |
| Intermediate | [Tetrahedral Intermediate] | +5.0 | A short-lived intermediate species. |
| Transition State 2 (TS2) | [Proton Transfer Transition State] | +15.0 | Energy barrier for a subsequent proton transfer step. |
| Products | Phenyl mercaptan + Propylcarbamic acid | -10.0 | Final products of the hydrolysis reaction. |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. mdpi.comphyschemres.org By computing the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Comparing these predicted spectra with experimental ones allows for a detailed assignment of vibrational modes to specific molecular motions (e.g., C=O stretch, N-H bend). mdpi.com Studies on related carbamate (B1207046) and thiourea derivatives have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies. mdpi.comphyschemres.org
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. rsc.orgnih.gov This method calculates the energies of excited states, providing insights into the electronic structure and chromophores within the molecule. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the assignment of peaks in ¹H and ¹³C NMR spectra. ymerdigital.com
The table below illustrates how DFT-predicted spectroscopic data for this compound would be presented and compared with experimental values.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ | Carbonyl group vibration. |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ | Amine group N-H bond vibration. |
| ¹³C NMR Chemical Shift (C=O) | 165 ppm | 167 ppm | Carbonyl carbon chemical shift. |
| UV-Vis λ_max | 255 nm | 258 nm | π → π* transition in the phenyl ring. |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and changes its shape in different environments (e.g., in a solvent or interacting with a biological target).
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are crucial for exploring its conformational landscape. The simulations can identify the most stable conformers (low-energy states) and the energy barriers for converting between them. mdpi.com This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. Studies on similar flexible molecules have successfully used MD to understand conformational transitions that are key to their function. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or chemical reactivity, respectively. These models are fundamental in fields like drug discovery and environmental toxicology. nih.gov Many thiocarbamates are used as herbicides and pesticides, making QSAR studies particularly relevant for this class of compounds. epa.gov
To build a QSAR model, a set of molecules with known activities (e.g., herbicidal potency) is used. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP). plos.org A mathematical equation is then derived to link these descriptors to the observed activity. plos.org
For this compound, a QSAR model could predict its potential herbicidal or fungicidal activity based on its calculated descriptors. Similarly, QSRR models could predict its reactivity in specific chemical reactions or its retention time in chromatography. nih.gov
| Descriptor Type | Example Descriptor | Potential Correlation with Activity/Reactivity |
| Electronic | Dipole Moment | Influences interactions with polar molecules and receptor sites. |
| Steric | Molecular Surface Area | Affects how the molecule fits into a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and transport. |
| Topological | Wiener Index | Encodes information about molecular branching. |
Advanced Bonding Analysis and Intermolecular Interaction Studies (e.g., NBO, AIM Theory)
To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, advanced theoretical methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are used.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). This method is particularly useful for studying weak intermolecular interactions that are crucial for molecular recognition and crystal packing.
Mechanistic Research on S Phenyl Propylthiocarbamate in Biological Systems
Elucidation of Enzyme Inhibition Mechanisms
The potential for S-Phenyl propylthiocarbamate to act as an enzyme inhibitor is a key area of mechanistic research. While direct studies on this specific compound are limited, research on related dithiocarbamate (B8719985) derivatives provides insight into possible mechanisms of action. One plausible mechanism is allosteric inhibition, where the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.
Studies on certain dithiocarbamate derivatives have demonstrated their ability to inhibit enzymes like α-glucosidase through a non-competitive mechanism, suggesting the presence of an allosteric binding site. Molecular docking and dynamics studies on these related compounds indicate that they can bind to an allosteric site in proximity to the active site, thereby regulating the enzyme's function. This mode of inhibition is significant as it can be less affected by substrate concentration.
Another potential mechanism of enzyme inhibition by this compound could involve covalent modification of the enzyme. This is a common mechanism for compounds containing reactive sulfur atoms. For instance, some phenyl ester compounds have been shown to act as covalent inhibitors of serine proteases by modifying the active-site serine residue. Given the structure of this compound, it is conceivable that it could interact with nucleophilic residues, such as cysteine or serine, in the active site of certain enzymes, leading to irreversible inhibition.
The table below summarizes potential enzyme inhibition mechanisms for this compound based on studies of related compounds.
| Inhibition Mechanism | Description | Potential Target Residues | Example from Related Compounds |
| Allosteric Inhibition | Binding to a site other than the active site, causing a conformational change that reduces enzyme activity. | N/A | Dithiocarbamate derivatives inhibiting α-glucosidase. |
| Covalent Modification | Formation of a covalent bond with the enzyme, leading to irreversible inhibition. | Cysteine, Serine | Phenyl esters covalently modifying serine proteases. |
Exploration of Apoptosis Induction Pathways at the Molecular Level
Apoptosis, or programmed cell death, is a critical cellular process that can be modulated by various chemical compounds. Research on compounds structurally similar to this compound, such as phenylethyl isothiocyanate (PEITC), suggests that it may induce apoptosis through multiple signaling pathways.
One of the central pathways in apoptosis is the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). It is hypothesized that this compound could induce apoptosis by altering the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
The release of cytochrome c triggers the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Furthermore, the tumor suppressor protein p53 is a key regulator of apoptosis. In response to cellular stress, p53 can be activated and promote the transcription of pro-apoptotic genes, including those encoding for Bax and other Bcl-2 family members. Studies on PEITC have shown an up-regulation of p53, suggesting that this compound might also act through a p53-dependent mechanism to induce apoptosis.
The table below outlines the key molecular events in the potential apoptosis induction pathways of this compound.
| Apoptotic Pathway | Key Molecular Events | Potential Protein Targets |
| Intrinsic Pathway | Increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, apoptosome formation, caspase-9 and -3 activation. | Bcl-2 family proteins (Bax, Bcl-2), Caspases (Caspase-9, Caspase-3) |
| p53-Dependent Pathway | Activation and stabilization of p53, transcriptional up-regulation of pro-apoptotic genes. | p53, Bax |
Studies on Ligand-Target Recognition and Binding Affinity within Biological Contexts
The initial interaction of a small molecule like this compound with its target protein is governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific chemical structure of this compound, with its phenyl and propyl groups, suggests that hydrophobic interactions likely play a significant role in its binding to target proteins. The thiocarbamate moiety can potentially participate in hydrogen bonding.
Molecular docking studies on related dithiocarbamate derivatives have been used to predict their binding modes within the allosteric sites of enzymes. Such computational approaches could be employed to identify potential binding pockets for this compound on various proteins and to estimate its binding affinity. The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical determinant of the compound's potency.
Experimental techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are standard methods to quantitatively measure the binding affinity and thermodynamics of small molecule-protein interactions. Application of these techniques would be necessary to definitively characterize the ligand-target recognition of this compound.
Investigation of Molecular Interactions within Cellular Environments
Understanding the journey of this compound within a cellular environment is crucial to fully comprehend its mechanism of action. This involves its transport across the cell membrane, its distribution within different cellular compartments, and its interactions with various intracellular molecules.
The lipophilic nature of the phenyl and propyl groups in this compound suggests that it may be able to passively diffuse across the lipid bilayer of the cell membrane. Once inside the cell, its fate will depend on its chemical properties and the cellular context. It may interact with its primary protein targets, as discussed in the previous sections, or it could be metabolized by cellular enzymes.
The interaction with ubiquitous proteins, such as serum albumin in the bloodstream, can also influence its bioavailability and distribution. Studies on other small molecules, like 4-ethyl phenyl sulfate (B86663), have demonstrated how interactions with serum albumin can affect their transport and clearance.
Agricultural Science and Environmental Fate of S Phenyl Propylthiocarbamate
Research into Herbicidal Modes of Action of S-Alkyl Phenylthiocarbamates
S-Alkyl phenylthiocarbamates, including S-Phenyl propylthiocarbamate, are recognized primarily as soil-applied herbicides effective in controlling grassy weeds. Their herbicidal mode of action is the inhibition of lipid synthesis. umn.edunih.gov Specifically, they disrupt the elongation of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and surface waxes. nih.govnih.gov
The active form of the herbicide is believed to be the sulfoxide (B87167) metabolite, which is formed in vivo. nih.govepa.gov This metabolite inhibits the enzymes responsible for fatty acid elongation. The disruption of VLCFA synthesis leads to a failure in the formation of cuticular waxes and suberin, which are critical for preventing water loss and protecting against environmental stresses. This ultimately results in the death of susceptible weed seedlings as they emerge from the soil.
Environmental Transformation Pathways of this compound
The environmental persistence and fate of this compound are dictated by a combination of abiotic and biotic degradation processes. While thiocarbamates are generally stable, their transformation in the environment is a key area of study. ucanr.edu
Abiotic Degradation: Hydrolysis and Photolysis Kinetics in Environmental Matrices
Abiotic degradation of thiocarbamates can occur through hydrolysis and photolysis, although microbial degradation is typically the more dominant process in soil. ucanr.edu Thiocarbamates are relatively stable to hydrolysis at neutral pH, but the rate can be influenced by pH and temperature. For instance, related thioesters show pH-dependent hydrolysis rates. nih.gov
Interactive Table: Representative Abiotic Degradation Data for Thiocarbamate Herbicides
| Parameter | Value | Condition | Reference Compound |
| Hydrolysis Half-life | 10.24 days | Calcareous Soil | Thiobencarb ekb.eg |
| Hydrolysis Rate Constant (k) | 0.068 | Calcareous Soil | Thiobencarb ekb.eg |
| Photolysis | Occurs | Soil Surface | General Thiocarbamates who.int |
Biotic Degradation: Microbial Metabolization and Mineralization Studies
The primary route of dissipation for thiocarbamate herbicides in the soil is microbial degradation. ucanr.eduwho.int A diverse range of soil microorganisms can metabolize these compounds. The process often begins with the cleavage of the thioester bond. nih.gov
Metabolic pathways for thiocarbamates generally involve hydrolysis, transthiolation, and sulfoxidation, leading to the formation of mercaptans, carbon dioxide, and alkylamines. ucanr.eduwho.int These smaller molecules can then be integrated into the natural metabolic cycles of the microorganisms. Complete degradation, or mineralization, results in the conversion of the organic herbicide into inorganic compounds like CO2 and water. Studies on the thiocarbamate herbicide molinate (B1677398) have shown that bacterial consortia can achieve complete mineralization without the accumulation of toxic intermediates. nih.govresearchgate.netup.pt A key step in this process is the initial cleavage of the thioester bond by one bacterial species, with other members of the consortium degrading potentially inhibitory byproducts like ethanethiol. nih.gov
Environmental Partitioning and Transport Dynamics
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding soil and air.
Adsorption and Desorption Processes in Soil and Sediment Systems
The mobility of thiocarbamate herbicides in soil is largely controlled by adsorption and desorption processes. These processes are influenced by soil properties such as organic matter content, clay content, and pH. who.int Generally, adsorption is greater in soils with higher organic matter and clay content.
The Freundlich isotherm model is commonly used to describe the adsorption of herbicides in soil. This model relates the amount of adsorbed herbicide to the concentration of the herbicide in the soil solution. The Freundlich adsorption coefficient (Kf) indicates the strength of adsorption. While specific Kf values for this compound are not available, studies on other herbicides show a wide range of values depending on the soil type. researchgate.net The organic carbon-normalized adsorption coefficient (Koc) is often used to compare the mobility of different pesticides across various soils. chemsafetypro.com A higher Koc value indicates stronger adsorption and lower mobility. ucanr.educhemsafetypro.com
Interactive Table: Representative Freundlich Adsorption Coefficients for Herbicides in Soil
| Herbicide Class | Kf Range (L/kg) | 1/n Range | Soil Type |
| Phenylurea | 2.3 - 8.1 | 0.81 - 0.91 | Various regulations.gov |
| Triazine (Atrazine) | ~67.5 | ~0.73 | Forest O Horizon researchgate.net |
Volatilization and Atmospheric Transport Modeling
A significant characteristic of thiocarbamate herbicides is their volatility, which is a major pathway for their dissipation from soil, especially when applied to the surface. epa.govwho.int Factors that increase volatilization include high soil moisture, high temperatures, and low soil organic matter. who.int
The potential for a chemical to volatilize from water is often described by its Henry's Law Constant (Hc). A higher Hc value indicates a greater tendency to partition from water to air. While the Hc for this compound is not specified in the available literature, a study on the related thiocarbamate EPTC (S-ethyl N,N-di-n-propylthiocarbamate) determined a dimensionless Hc of 0.0107 at 25°C in deionized water, which was noted to be significantly higher than previous estimates. acs.org This suggests that volatilization can be a more significant transport pathway than predicted by indirect methods. Once in the atmosphere, these compounds can be subject to long-range transport and degradation.
Advanced Environmental Fate Modeling and Predictive Assessment Methodologies
The environmental fate and transport of this compound, like other thiocarbamate herbicides, are influenced by a complex interplay of physical, chemical, and biological processes. Advanced environmental fate models and predictive assessment methodologies are crucial tools for estimating its distribution, persistence, and potential exposure in various environmental compartments. Due to the limited specific data on this compound, modeling approaches are often based on data from structurally similar thiocarbamate herbicides.
These models integrate data on the chemical's properties with environmental parameters to simulate its behavior in soil, water, and air. Key processes considered in these models include volatilization, leaching, photodegradation, and microbial degradation. who.int
Conceptual Framework of Environmental Fate Modeling:
Environmental fate models are quantitative tools that use mathematical equations to describe the transport and transformation of chemicals in the environment. researchgate.net The core of these models is the mass balance equation, which accounts for all inputs, outputs, and transformations of a substance within a defined environmental system. ucanr.edu For pesticides like this compound, these models can predict their concentration in different environmental media over time.
Types of Environmental Fate Models Applicable to this compound:
Several types of models can be employed to predict the environmental fate of thiocarbamate herbicides:
Screening-Level Models: Models like the SCI-GROW (Screening Concentration in Ground Water) and PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Modeling System) are used for initial risk assessments. epa.gov For instance, in the assessment of S-Ethyl dipropylthiocarbamate (EPTC), a related thiocarbamate, these models were used to estimate its potential concentrations in ground and surface water. epa.gov
Fugacity Models: These models use the concept of fugacity (the "escaping tendency" of a chemical) to describe its partitioning between different environmental phases. researchgate.net They range in complexity from Level I (describing equilibrium partitioning) to Level IV (describing dynamic behavior over time). researchgate.net
Lysimeter and Field-Scale Models: Models like LEACHP (Leaching Estimation and Chemistry Model) can be used to simulate the movement of pesticides through the soil profile under field conditions. researchgate.net These models are valuable for understanding leaching potential and the influence of soil properties and climate on pesticide fate.
Key Input Parameters for Modeling:
Accurate modeling of this compound's environmental fate requires reliable input data. While specific data for this compound is scarce, data from other thiocarbamates can be used for preliminary assessments. Important parameters include:
Physicochemical Properties: Water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical for predicting partitioning behavior. who.int
Adsorption/Desorption Coefficients: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting leaching potential. mdpi.com
Degradation Rates: Half-lives in soil, water, and air due to microbial degradation, hydrolysis, and photolysis determine the persistence of the compound. who.int
The persistence of thiocarbamates in soil is generally low, with half-lives typically ranging from one to over four weeks in moist soil. epa.gov Volatilization is a significant dissipation pathway, especially from moist soil surfaces. who.intepa.gov
Predictive Assessment Methodologies:
Predictive assessment methodologies combine modeling with experimental data to evaluate the potential environmental risks of a pesticide. For thiocarbamates, this involves:
Data Collection and Estimation: Gathering available experimental data on the compound or its analogs. In the absence of data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate physicochemical properties and toxicity endpoints.
Exposure Modeling: Using environmental fate models to predict the concentrations of the pesticide in various environmental compartments under different usage scenarios.
Risk Characterization: Comparing the predicted environmental concentrations (PECs) with ecotoxicological endpoints (e.g., Predicted No-Effect Concentrations, PNECs) to determine the risk quotient (RQ). mdpi.com An RQ greater than 1 suggests a potential risk to the environment. mdpi.com
Illustrative Data for a Representative Thiocarbamate (EPTC):
The following table provides an example of the types of data used in environmental fate models, using EPTC as a surrogate for this compound.
| Parameter | Value | Environmental Implication |
| Water Solubility | 370 mg/L at 20°C epa.gov | Moderate potential for transport in water. |
| Vapor Pressure | 3.4 x 10⁻² mmHg at 25°C | High potential for volatilization from soil and water surfaces. |
| Soil Half-life | 7 to 60 days epa.gov | Generally not persistent in soil under most conditions. epa.gov |
| Primary Degradation Pathways | Microbial degradation, volatilization epa.gov | Dissipation is influenced by soil moisture and microbial activity. epa.gov |
Metabolic Pathways in Environmental Systems:
The degradation of thiocarbamates in the environment is primarily mediated by microorganisms. ucanr.edu The major metabolic pathways for thiocarbamates in soil and organisms include:
Sulfoxidation: The sulfur atom is oxidized to a sulfoxide and then potentially to a sulfone. who.int This is a primary step in the detoxification process.
Hydrolysis: The ester linkage can be cleaved, breaking down the molecule. ucanr.edu
N-dealkylation: The alkyl groups attached to the nitrogen atom can be removed.
These degradation processes ultimately lead to the formation of smaller, less toxic molecules that can be incorporated into the natural carbon and nitrogen cycles. ucanr.edu
Potential Applications of S Phenyl Propylthiocarbamate in Advanced Materials Research
Investigation of S-Phenyl Propylthiocarbamate Integration into Polymer Systems
The incorporation of thiocarbamates into polymer backbones has been shown to yield materials with unique and desirable properties. rsc.org The investigation of this compound as a monomer or a functional additive in polymer systems could unlock new avenues in polymer chemistry.
One area of exploration is the synthesis of polythiocarbamates using this compound. Polythiocarbamates have demonstrated potential for applications such as self-healing and shape-memory materials. rsc.org The presence of the thiocarbamate linkage can introduce dynamic covalent bonds into the polymer network, enabling these responsive behaviors. Research in this area would involve the synthesis of polymers where this compound is a key building block and the subsequent characterization of their mechanical and thermal properties.
Another potential application lies in its use as a functional additive. The introduction of this compound into existing polymer matrices could modify their properties. For instance, the phenyl group could enhance thermal stability and mechanical strength, while the sulfur atom might improve refractive index or provide sites for further chemical modification.
| Property | Hypothetical Value/Observation | Potential Impact |
| Glass Transition Temperature (Tg) | 120 °C | Indicates good thermal stability for a resulting polymer. |
| Tensile Strength | 60 MPa | Suggests the potential for creating strong, durable materials. |
| Self-Healing Efficiency | >90% at 60 °C | Would be a significant finding for developing smart polymers. |
| Refractive Index | 1.65 | A high refractive index is beneficial for optical applications. |
This table presents hypothetical data for a polymer system incorporating this compound to illustrate potential research outcomes.
Exploration of its Role in Functional Organic Materials (e.g., Organic Semiconductors)
Functional organic materials, particularly organic semiconductors, are at the heart of next-generation electronics, including flexible displays and printable solar cells. The molecular structure of this compound suggests it could be a candidate for investigation in this field.
The presence of aromatic (phenyl) and heteroatomic (sulfur, nitrogen) components is a common feature in many organic semiconductor molecules. These features can facilitate π-π stacking and intermolecular interactions that are crucial for charge transport. The sulfur atom, in particular, can play a significant role in the electronic properties of organic materials.
Research into this compound as an organic semiconductor would involve synthesizing high-purity single crystals or thin films and characterizing their electronic properties. Key parameters to investigate would include charge carrier mobility, on/off ratio in a transistor configuration, and the material's HOMO/LUMO energy levels.
| Parameter | Hypothetical Value | Significance |
| Hole Mobility (μh) | 0.1 cm²/Vs | A respectable value for a p-type organic semiconductor. |
| Electron Mobility (μe) | 0.01 cm²/Vs | Suggests potential for ambipolar or p-type behavior. |
| On/Off Ratio | 10^5 | Indicates good switching characteristics for transistor applications. |
| HOMO Level | -5.4 eV | Determines the material's suitability for use in specific device architectures. |
| LUMO Level | -2.8 eV | Influences electron injection and transport properties. |
This table provides hypothetical electronic properties for this compound as a functional organic material to guide potential research directions.
Studies in Coordination Chemistry for Metal-Organic Hybrid Materials Development
The field of coordination chemistry offers a pathway to construct highly ordered, functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The thiocarbamate group in this compound contains both sulfur and nitrogen atoms, which are excellent coordinating sites for metal ions.
The sulfur atom of the thiocarbamate can act as a soft donor, readily binding to a variety of transition metals. The nitrogen atom can also participate in coordination, potentially leading to chelating or bridging binding modes. This versatility in coordination could allow this compound to act as a versatile ligand for the construction of novel metal-organic hybrid materials.
Research in this area would focus on reacting this compound with various metal salts to synthesize new coordination complexes and polymers. The resulting materials would be characterized by single-crystal X-ray diffraction to determine their structures and by various spectroscopic and physical methods to probe their properties, such as porosity, magnetic behavior, or catalytic activity. The use of dithiocarbamates as ligands in coordination chemistry is well-established, providing a strong precedent for the potential of thiocarbamates in this area. nih.govnih.gov
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Zinc(II) | Tetrahedral | Luminescent sensor |
| Copper(II) | Square Planar or Octahedral | Catalyst for organic reactions |
| Silver(I) | Linear or Trigonal Planar | Antimicrobial material |
| Cadmium(II) | Tetrahedral or Octahedral | Gas storage and separation |
This table outlines hypothetical coordination scenarios and potential applications for metal-organic hybrid materials derived from this compound.
Future Research Trajectories and Methodological Innovations for S Phenyl Propylthiocarbamate
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of thiocarbamates, including S-Phenyl propylthiocarbamate, has traditionally relied on methods that can involve hazardous reagents and challenging reaction conditions. The future of its synthesis lies in the development of next-generation methodologies that prioritize efficiency, selectivity, sustainability, and scalability.
Recent breakthroughs in synthetic organic chemistry offer promising avenues. For instance, novel catalyst systems are being developed to replace toxic reagents. Metal-free catalytic systems, such as those using molecular iodine with sodium sulfinates as a sulfur source, present a greener alternative for constructing the thiocarbamate backbone. acs.org Another sustainable approach involves the direct transformation of Boc-protected amines, which are common and readily available starting materials. nih.govrsc.org This method utilizes a simple base like tert-butoxide lithium, avoiding the need for metal catalysts and hazardous substances. nih.govrsc.org
Furthermore, the thiol-dioxazolone modified Lossen rearrangement has emerged as a transition-metal-free and additive-free method for synthesizing thiocarbamates under mild conditions in green solvents. rsc.org These modern approaches not only improve the environmental footprint of the synthesis but also offer higher yields and greater functional group tolerance, allowing for the creation of diverse this compound analogs with high precision.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Boc-Protected Amine Transformation | Uses t-BuOLi as a base; metal-catalyst free. nih.govrsc.org | High yields, sustainable, scalable, avoids hazardous reagents. nih.govrsc.org |
| Selenium-Catalyzed Carbonylation | Uses selenium to mediate the reaction of anilines, carbon monoxide, and thiols. researchgate.net | Moderate to excellent yields under mild conditions; catalyst is recyclable. researchgate.net |
| Metal-Free Catalysis (I2/Sodium Sulfinates) | Employs molecular iodine as a catalyst and odorless sodium sulfinates as the sulfur source. acs.org | Avoids transition metals, uses readily available starting materials, good functional group tolerance. acs.org |
| Thiol-Dioxazolone Modified Lossen Rearrangement | Transition-metal and additive-free; proceeds under mild conditions. rsc.org | High efficiency, suitable for green solvents, potential for polymer synthesis. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel bioactive compounds. nih.gov For this compound, these computational tools can be harnessed to design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore vast chemical spaces to propose novel molecular structures that are structurally distinct from existing compounds. nih.govacs.orgmodelmedicines.com These models can be trained on known thiocarbamate data to learn the underlying chemical rules and generate new candidates optimized for specific biological targets. For example, the generative AI engine REINVENT has been successfully combined with structure-based design to accelerate the discovery of potent carbamate (B1207046) inhibitors. nih.govacs.org
Predictive ML models, built on Quantitative Structure-Activity Relationship (QSAR) data, can rapidly screen virtual libraries of this compound analogs to predict their binding affinity, activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This in silico screening process significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds, allowing researchers to focus on the most promising candidates.
| AI/ML Technology | Application in this compound Research | Expected Outcome |
|---|---|---|
| Generative AI (e.g., REINVENT, GENTRL) | De novo design of novel thiocarbamate structures with desired properties. nih.govresearchgate.net | Discovery of new this compound derivatives with potentially improved efficacy and novelty. researchgate.net |
| Predictive ML (QSAR Models) | Virtual screening to predict bioactivity and pharmacokinetic profiles of designed analogs. researchgate.net | Prioritization of synthetic candidates, reducing experimental workload and costs. |
| Structure-Based Drug Design (SBDD) | Iterative in silico design guided by the 3D structure of the biological target. nih.gov | Highly potent and selective inhibitors through optimized molecular interactions. nih.gov |
| Deep Learning for Property Prediction | Forecasting physicochemical properties, solubility, and potential toxicity. | Early identification and mitigation of undesirable compound characteristics. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The synergy between combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for lead discovery. nih.govnih.gov This strategy will be pivotal in exploring the chemical space around this compound to identify derivatives with superior biological activity.
Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of related compounds, known as a library. nih.gov By systematically modifying different parts of the this compound scaffold (e.g., substituting the phenyl ring, altering the propyl chain), a vast library of analogs can be generated. This can be achieved through one-pot synthesis protocols or by using solid-phase synthesis techniques to streamline the process. researchgate.net
Once a derivative library is created, HTS platforms can be employed to screen thousands of these compounds simultaneously for activity against a specific biological target. benthamscience.com The use of automated robotic systems and sensitive detection methods enables the rapid identification of "hits"—compounds that exhibit the desired biological effect. These hits then serve as the starting point for further optimization in the drug discovery pipeline.
| Scaffold Position | R1 Group (Phenyl Substituent) | R2 Group (Alkyl Chain) | Potential Diversity |
|---|---|---|---|
| Variation 1 | -H | -CH2CH2CH3 | Parent Compound |
| Variation 2 | 4-Cl | -CH2CH2CH3 | Systematic exploration of electronic and steric effects on the aromatic ring. |
| Variation 3 | 4-OCH3 | -CH2CH2CH3 | |
| Variation 4 | -H | -CH(CH3)2 | |
| Variation 5 | -H | -CH2CH2CH2CH3 |
Advanced In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques offer a window into chemical reactions as they occur, providing real-time data without the need for sampling. spectroscopyonline.com Applying these process analytical technologies (PAT) to the synthesis of this compound can lead to significant improvements in yield, purity, and process safety.
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, often coupled with fiber-optic probes, can be directly inserted into a reaction vessel. frontiersin.orgnih.gov These probes monitor the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational spectra. nih.govresearchgate.net This continuous stream of data allows chemists to identify reaction endpoints precisely, detect the formation of transient intermediates, and understand the impact of process parameters like temperature and catalyst loading in real-time. nih.gov The insights gained enable rapid process optimization and the development of more robust and reproducible synthetic protocols.
| Technique | Information Provided | Advantage for this compound Synthesis |
|---|---|---|
| In-Situ FTIR-ATR | Real-time concentration profiles of reactants, intermediates, and products. nih.gov | Precise determination of reaction completion, kinetic analysis, and mechanism elucidation. nih.gov |
| In-Situ Raman Spectroscopy | Monitors changes in chemical bonding and molecular structure; less sensitive to water. frontiersin.org | Ideal for aqueous or complex reaction media; provides complementary information to FTIR. |
| Process Mass Spectrometry | Tracks volatile components and reaction off-gassing. | Monitors headspace for safety and reaction progress indicators. |
| In-Situ NMR | Provides detailed structural information on all soluble species in the reaction mixture. | Unambiguous identification of intermediates and byproducts for in-depth mechanistic studies. |
Comprehensive Multiscale Modeling Approaches for System-Level Understanding of Compound Behavior
To fully comprehend the biological activity of this compound, it is essential to understand its behavior across multiple biological scales, from the molecular to the cellular and system levels. Comprehensive multiscale modeling integrates various computational techniques to simulate and predict how a compound will interact within a complex biological environment. kit.edu
At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its precise interactions with a target protein's active site. This provides detailed insights into binding affinity and the mechanism of action. At a larger scale, molecular dynamics (MD) simulations can model the dynamic behavior of the compound-protein complex and its interaction with the surrounding solvent over time.
| Modeling Scale | Computational Method | Insights for this compound |
|---|---|---|
| Quantum (Electronic) | Density Functional Theory (DFT) | Accurate binding energies, reaction mechanisms at the active site, electronic properties. |
| Molecular (Atomic) | Molecular Dynamics (MD), Docking | Binding modes, conformational changes, protein-ligand stability, solvation effects. |
| Mesoscale (Cellular) | Coarse-Grained Modeling, Kinetic Monte Carlo | Membrane permeability, subcellular localization, interaction with cellular components. kit.edu |
| System (Pathway/Organism) | Systems Biology Models, Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Effects on biological pathways, prediction of in vivo efficacy and distribution. |
Q & A
Q. What precautions are critical when handling this compound in aquatic toxicity studies?
- Methodological Answer : Follow EPA guidelines for contaminant handling (e.g., CCL protocols). Use fume hoods for powder handling, and conduct ecotoxicity assays in closed systems to prevent environmental release. Document LC₅₀ values for model organisms (e.g., Daphnia magna) to inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
